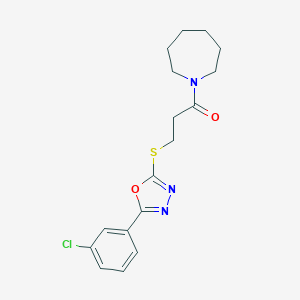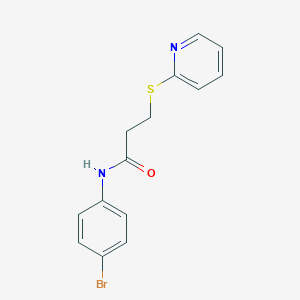![molecular formula C17H14ClN3O2S B285606 N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285606.png)
N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of the GABAergic system, inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its ability to exhibit multiple therapeutic effects, such as anticonvulsant, anti-inflammatory, and analgesic activities. Additionally, it has been shown to have a good safety profile in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with thiourea and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in animal models. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Fórmula molecular |
C17H14ClN3O2S |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-6-2-3-7-12(11)16-20-21-17(23-16)24-10-15(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22) |
Clave InChI |
PAHLPUCYPIFURY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)

![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)

![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)